molecular formula C21H19F3N4O6S B584043 Trovafloxacin-d4 Mesylate CAS No. 1346601-60-2

Trovafloxacin-d4 Mesylate

Katalognummer: B584043
CAS-Nummer: 1346601-60-2
Molekulargewicht: 516.485
InChI-Schlüssel: DYNZICQDCVYXFW-KMPLGVCYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trovafloxacin-d4 Mesylate is a deuterium-labeled analog of Trovafloxacin Mesylate, a broad-spectrum fluoroquinolone antibiotic. The parent compound, Trovafloxacin Mesylate, inhibits bacterial DNA gyrase (topoisomerase IV) and is active against Gram-positive, Gram-negative, and anaerobic bacteria . The deuterated form (this compound) retains the pharmacological activity of its non-deuterated counterpart but is primarily used as an internal standard in analytical methods (e.g., HPLC, mass spectrometry) to enhance the precision of pharmacokinetic and metabolic studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Trovafloxacin-d4 Mesylate involves multiple steps, starting from the basic fluoroquinolone structure. The key steps include:

    Formation of the Naphthyridine Core: This involves the cyclization of appropriate precursors to form the naphthyridine ring system.

    Introduction of Fluorine Atoms: Fluorine atoms are introduced at specific positions on the naphthyridine ring through electrophilic fluorination reactions.

    Formation of the Mesylate Salt: The final step involves the reaction of Trovafloxacin-d4 with methanesulfonic acid to form the mesylate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Precursors: Large-scale synthesis of the starting materials and intermediates.

    Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.

    Purification and Crystallization: The final product is purified through crystallization and other techniques to achieve the desired purity levels.

Analyse Chemischer Reaktionen

Types of Reactions

Trovafloxacin-d4 Mesylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: Nucleophilic substitution reactions can replace specific functional groups on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide and various alkyl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are used for further research and analysis.

Wissenschaftliche Forschungsanwendungen

Trovafloxacin-d4 Mesylate has several scientific research applications, including:

    Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Trovafloxacin in biological systems.

    Metabolism Studies: Helps in identifying the metabolic pathways and metabolites of Trovafloxacin.

    Drug Interaction Studies: Used to investigate potential drug-drug interactions involving Trovafloxacin.

    Toxicology Studies: Assists in evaluating the toxicity and safety profile of Trovafloxacin.

Wirkmechanismus

Trovafloxacin-d4 Mesylate exerts its antibacterial effects by inhibiting the activity of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, and repair. By blocking these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, leading to the inhibition of bacterial cell division and growth .

Vergleich Mit ähnlichen Verbindungen

Chemical Data :

  • Molecular Formula : C₂₀H₁₅F₃N₄O₃·CH₄O₃S (Trovafloxacin Mesylate)
  • Purity : >98% (Trovafloxacin-d4 Mesylate) vs. >95% (Trovafloxacin Mesylate) .

Structural and Functional Analogues

The table below compares this compound with structurally or functionally related mesylate salts and deuterated compounds:

Compound Molecular Formula Molecular Weight Target/Mechanism Spectrum/Application Clinical Status Key Differences References
This compound C₂₀H₁₁D₄F₃N₄O₃·CH₄O₃S 516.50* DNA gyrase/topoisomerase IV inhibitor Broad-spectrum antibacterial Research use only Deuterated for analytical studies
Trovafloxacin Mesylate C₂₀H₁₅F₃N₄O₃·CH₄O₃S 512.46 DNA gyrase/topoisomerase IV inhibitor Gram+/Gram-/anaerobic bacteria Approved (discontinued†) Non-deuterated; therapeutic use
Pazufloxacin-d4 Mesylate C₁₆H₁₁D₄FN₂O₄·CH₄O₃S 418.43 DNA gyrase inhibitor Gram-negative bacteria Research use only Targets different bacterial spectrum
Gemifloxacin Mesylate Not provided ~485.40‡ DNA gyrase inhibitor Respiratory tract infections Approved Higher activity against pneumococci
Danofloxacin Mesylate C₁₉H₂₀FN₃O₃·CH₄O₃S 453.48 DNA gyrase inhibitor Veterinary use (poultry, swine) Approved Veterinary-specific applications
Nelfinavir Mesylate C₃₂H₄₅N₃O₄S·CH₄O₃S 663.90 HIV-1 protease inhibitor Antiviral (HIV, HSV) Approved Antiviral vs. antibacterial
Deferoxamine Mesylate C₂₅H₄₈N₆O₈·CH₄O₃S 656.79 Iron chelator Iron overload disorders Approved Non-antibiotic; metal chelation

*Estimated based on deuterium substitution; †Withdrawn due to hepatotoxicity risks; ‡Estimated from Gemifloxacin base (C₁₈H₂₀FN₅O₄).

Key Comparative Insights

Mechanistic Differences

  • This compound vs. Antivirals : Unlike Nelfinavir Mesylate (an HIV-1 protease inhibitor ), this compound targets bacterial DNA replication.
  • Deuterated vs. Non-Deuterated: Deuterated forms (e.g., Trovafloxacin-d4, Pazufloxacin-d4) are chemically stable and used in trace-level detection, whereas non-deuterated versions are therapeutically active .

Spectrum of Activity

  • This compound shares the broad-spectrum activity of its parent compound but is distinct from narrower-spectrum agents like Pazufloxacin-d4 Mesylate (Gram-negative focus) .
  • Compared to veterinary fluoroquinolones (e.g., Danofloxacin Mesylate), Trovafloxacin-d4 lacks veterinary approvals .

Biologische Aktivität

Trovafloxacin-d4 mesylate is a deuterated derivative of trovafloxacin, a broad-spectrum fluoroquinolone antibiotic. This compound exhibits significant biological activity against a variety of pathogens, particularly Gram-positive and Gram-negative bacteria, as well as anaerobic organisms. The following sections provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound exerts its antibiotic effects primarily by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for the supercoiling and uncoiling of DNA, which is crucial for DNA replication and transcription. The inhibition leads to the formation of stable drug-enzyme-DNA complexes that prevent bacterial cell division and ultimately result in cell death .

Key Mechanisms:

  • Inhibition of DNA Gyrase : Prevents the uncoiling of supercoiled DNA.
  • Inhibition of Topoisomerase IV : Disrupts the separation of replicated DNA strands.
  • Pannexin 1 Channel Inhibition : Trovafloxacin-d4 also acts as a selective inhibitor of PANX1 channels, with an IC50 value of 4 μM, affecting apoptotic cell signaling pathways .

Antimicrobial Spectrum

This compound demonstrates a broad spectrum of activity:

  • Gram-Positive Bacteria : Highly effective against strains such as Staphylococcus aureus, including methicillin-resistant strains (MRSA).
  • Gram-Negative Bacteria : Effective against various Escherichia coli strains.
  • Anaerobic Organisms : Active against multiple anaerobic pathogens.

The minimum inhibitory concentrations (MICs) for various pathogens have been documented, indicating its potency compared to other fluoroquinolones. For instance, in studies involving clinical isolates of S. aureus, trovafloxacin showed MIC values significantly lower than those for ciprofloxacin and other quinolones .

Comparative Potency Studies

A comparative study highlighted that trovafloxacin was at least five times more potent than ciprofloxacin in stimulating topoisomerase IV-mediated DNA cleavage in E. coli . Additionally, it maintained effectiveness against clinical strains resistant to other quinolones, demonstrating its potential as a treatment option for resistant infections.

Clinical Efficacy

In clinical trials, trovafloxacin exhibited favorable pharmacokinetic properties, allowing for once-daily dosing. It showed excellent efficacy in treating infections caused by both Gram-positive and Gram-negative bacteria. Phase II and III trials confirmed its effectiveness in various infection models .

Toxicological Profile

This compound has been associated with hepatotoxicity in some studies. In vitro experiments demonstrated that it could induce apoptosis in HepG2 cells, increasing lactate dehydrogenase (LDH) leakage and affecting nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways . These findings underscore the importance of monitoring liver function during treatment.

Summary Table of Biological Activity

Property Details
Compound Name This compound
CAS Number 1346601-60-2
Mechanism of Action Inhibits DNA gyrase and topoisomerase IV
Spectrum of Activity Broad-spectrum (Gram-positive, Gram-negative)
MIC against S. aureus 0.75 μg/ml (susceptible strains)
IC50 for PANX1 4 μM
Toxicity Profile Induces apoptosis; hepatotoxicity potential

Q & A

Q. Basic: What validated analytical methods are recommended for quantifying Trovafloxacin-d4 Mesylate in biological matrices?

Answer:
Quantification can be achieved via HPLC-UV or UV spectrophotometry , adapted from methods validated for structurally related fluoroquinolones. For HPLC-UV, optimize mobile phases (e.g., acetonitrile:phosphate buffer) and detection wavelengths (272–343 nm) to enhance specificity . UV spectrophotometry requires solvent selection (e.g., methanol) and wavelength validation (e.g., 272 nm for this compound’s absorbance maxima). Cross-validate results with mass spectrometry (LC-MS/MS) to confirm deuterium retention and isotopic purity . Report absolute numerical data (e.g., peak areas, absorbance values) alongside derived metrics (e.g., concentration) to ensure reproducibility .

Q. Basic: How should an in-vitro study assess the antibacterial efficacy of this compound against resistant strains?

Answer:
Design experiments using minimum inhibitory concentration (MIC) assays with standardized bacterial inocula (e.g., 1–5 × 10⁵ CFU/mL). Include:

  • Controls : Non-labeled Trovafloxacin mesylate (to compare deuterium effects) and reference antibiotics (e.g., ciprofloxacin) .
  • Strain selection : Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and anaerobic isolates with documented resistance mechanisms (e.g., efflux pumps, target mutations) .
  • Replication : Triplicate experiments with statistical analysis (e.g., ANOVA) to account for variability .
    Document growth conditions (e.g., aerobic/anaerobic) and incubation times (typically 18–24 hours) .

Q. Advanced: How can researchers resolve discrepancies between in-vitro and in-vivo efficacy data for this compound?

Answer:
Discrepancies often arise from pharmacokinetic/pharmacodynamic (PK/PD) factors or biodistribution limitations . Address this by:

PK profiling : Measure plasma/tissue concentrations using HPLC-UV or LC-MS/MS to confirm bioavailability and metabolic stability .

Dose optimization : Use animal models (e.g., murine infection) to correlate in-vitro MIC values with in-vivo effective doses (e.g., ED₅₀) .

Mechanistic studies : Evaluate bacterial load reduction in target organs (e.g., lungs for respiratory infections) and compare with in-vitro time-kill curves .
Contradictory results should be analyzed for confounding variables (e.g., protein binding, pH effects) and reported with transparency .

Q. Advanced: What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

Answer:
Employ nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC₅₀/LC₅₀ values. For skewed data, apply log-transformations or non-parametric tests (e.g., Kruskal-Wallis). Use software like R or GraphPad Prism for:

  • Outlier detection : Leverage Grubbs’ test or Dixon’s Q-test.
  • Uncertainty quantification : Report 95% confidence intervals and effect sizes (e.g., Cohen’s d) .
    Include raw data in appendices and highlight limitations (e.g., small sample sizes, inter-individual variability) .

Q. Basic: How can the stability of this compound be evaluated under varying storage conditions?

Answer:
Conduct accelerated stability studies using ICH guidelines:

  • Temperature/humidity : Test degradation at 25°C/60% RH, 40°C/75% RH.
  • Light exposure : Exclude UV-sensitive samples or use amber vials .
    Analyze degradation products via HPLC with photodiode array detection to identify impurities (e.g., desmethyl metabolites). Compare deuterated vs. non-deuterated forms to assess isotopic stability . Report degradation kinetics (e.g., Arrhenius plots) for shelf-life predictions .

Q. Advanced: What experimental designs are optimal for assessing isotopic effects of deuterium in this compound?

Answer:
Use comparative metabolomic studies to evaluate deuterium’s impact on:

  • Metabolic stability : Incubate this compound and its non-deuterated analog in liver microsomes, quantifying half-life differences via LC-MS/MS .
  • Receptor binding : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to compare binding affinities for target enzymes (e.g., DNA gyrase) .
  • Toxicokinetics : Measure tissue-specific accumulation in rodent models using isotopic tracing .
    Report results with paired statistical tests (e.g., paired t-tests) and emphasize deuterium’s kinetic isotope effects (e.g., C-D bond stability) .

Q. Advanced: How should researchers address contradictory findings in this compound’s mechanism of action studies?

Answer:
Contradictions (e.g., conflicting reports on topoisomerase IV vs. gyrase inhibition) require mechanistic redundancy checks :

Enzyme assays : Compare IC₅₀ values for purified E. coli gyrase and S. aureus topoisomerase IV .

Resistance genotyping : Sequence bacterial strains with emergent resistance to identify target mutations (e.g., gyrA vs. parC) .

Eigenschaften

CAS-Nummer

1346601-60-2

Molekularformel

C21H19F3N4O6S

Molekulargewicht

516.485

IUPAC-Name

7-[(1R,5S)-6-amino-2,2,4,4-tetradeuterio-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid

InChI

InChI=1S/C20H15F3N4O3.CH4O3S/c21-8-1-2-15(13(22)3-8)27-7-12(20(29)30)17(28)9-4-14(23)19(25-18(9)27)26-5-10-11(6-26)16(10)24;1-5(2,3)4/h1-4,7,10-11,16H,5-6,24H2,(H,29,30);1H3,(H,2,3,4)/t10-,11+,16?;/i5D2,6D2;

InChI-Schlüssel

DYNZICQDCVYXFW-KMPLGVCYSA-N

SMILES

CS(=O)(=O)O.C1C2C(C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F

Synonyme

7-[(1α,5α,6α)-6-Amino-3-azabicyclo[3.1.0]hex-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid-d4 Methanesulfonate;  CP 99219-d4;  CP 99219-27-d4;  Trovafloxacin-d4 Methanesulfonate;  Trovafloxacin-d4 Monomethane

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.